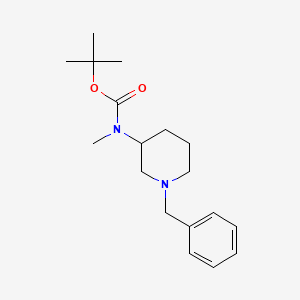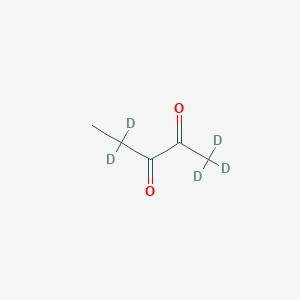
2,3-Pentanedione-1,1,1,4,4-D5
Descripción general
Descripción
2,3-Pentanedione-1,1,1,4,4-D5 is the deuterium labeled 2,3-Pentanedione . It is a common constituent of synthetic flavorings and is used to impart a butter, strawberry, caramel, fruit, rum, or cheese flavor in beverages, ice cream, candy, baked goods, gelatins, and puddings . It also occurs naturally as a fermentation product in beer, wine, and yogurt and is released during the roasting of coffee beans .
Synthesis Analysis
The synthesis of 2,3-Pentanedione-1,1,1,4,4-D5 and related compounds has been described in several studies . The proposed strategy is short and robust, requiring only one purification step and avoiding the use of expensive or hazardous starting materials as well as the use of specific equipment . This makes it well suited to the synthesis of derivatives for pharmaceutical research .Molecular Structure Analysis
The molecular formula of 2,3-Pentanedione-1,1,1,4,4-D5 is C5H8O2 . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Pentanedione-1,1,1,4,4-D5 include its molecular weight, which is 100.12 . More detailed information about its properties, such as melting point, boiling point, and density, can be found on various chemical databases .Aplicaciones Científicas De Investigación
Radical Cations and Electron Paramagnetic Resonance Studies
Research on diketone radical cations, including 2,3-pentanedione, showcases the use of electron paramagnetic resonance (EPR) spectroscopy combined with density functional theory (DFT) calculations. These studies are crucial for understanding the electronic structures and reactions of radical cations in ketonic and enolic forms, which have implications in organic chemistry and materials science (Nuzhdin, Feldman, & Kobzarenko, 2007).
Renewable Bisphenols Synthesis
2,3-Pentanedione, derived from bio-based chemicals like lactic acid, is being explored for synthesizing renewable bisphenols. These compounds have applications as plasticizers and in the production of polymers with potential uses in sustainable materials and green chemistry (Schutyser et al., 2014).
Photoactive Supramolecular Assemblies
3-Substituted 2,4-pentanediones are being utilized to construct photoactive supramolecular assemblies. These compounds play a role in the development of multichromophoric complexes and are being investigated for their potential in controlling energy and electron transfer processes in photoactive systems. This research has implications in the fields of photophysics and the development of new materials for energy conversion and storage (Olivier, Harrowfield, & Ziessel, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1,1,1,4,4-pentadeuteriopentane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3/i2D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMFJUDUGYTVRY-PDWRLMEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C(=O)C([2H])([2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Pentanedione-1,1,1,4,4-D5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)

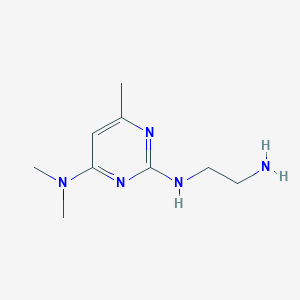
![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)


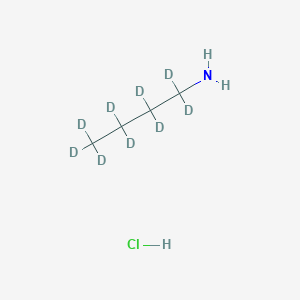


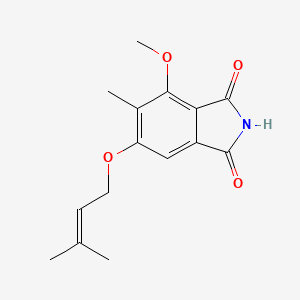
![[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B1474355.png)

![1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1474357.png)
